O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine
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Overview
Description
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine typically involves the reaction of 4-fluorobenzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the desired hydroxylamine compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine
- O-[3-(4-Bromophenyl)prop-2-EN-1-YL]hydroxylamine
- O-[3-(4-Methylphenyl)prop-2-EN-1-YL]hydroxylamine
Uniqueness
O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
Properties
Molecular Formula |
C9H10FNO |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
O-[(E)-3-(4-fluorophenyl)prop-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H10FNO/c10-9-5-3-8(4-6-9)2-1-7-12-11/h1-6H,7,11H2/b2-1+ |
InChI Key |
FGFKWFOGLDFDFE-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CON)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCON)F |
Origin of Product |
United States |
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